Endo vs. Exo Isomer Chromatographic Resolution: Validated HPLC Separation with Resolution >4.0
The endo isomer of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is the required intermediate for granisetron; the exo isomer is a process-related impurity that must be controlled. A validated HPLC method achieved chromatographic resolution >4.0 between the exo and endo isomers on an Inertsil C8 column with 0.3% trifluoroacetic acid mobile phase. The limit of detection (LOD) and limit of quantification (LOQ) for the exo isomer were 0.8 µg/mL and 2.5 µg/mL respectively (10 µL injection), with recovery ranging from 99–102% w/w in the endo-isomer sample [1]. The test solution and mobile phase were stable for up to 48 hours [2].
| Evidence Dimension | Chromatographic resolution (Rs) between endo (target) and exo (impurity) isomers |
|---|---|
| Target Compound Data | endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (retention time primary peak) |
| Comparator Or Baseline | exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (resolved impurity peak, LOD 0.8 µg/mL, LOQ 2.5 µg/mL) |
| Quantified Difference | Resolution (Rs) > 4.0 between endo and exo peaks |
| Conditions | Inertsil C8 column; mobile phase 0.3% TFA; 10 µL injection volume; detection at appropriate UV wavelength |
Why This Matters
This resolution surpasses the minimum pharmacopoeial criterion (Rs ≥ 2.0), enabling reliable quantitation of the exo impurity in granisetron API, which is essential for batch release testing and regulatory compliance.
- [1] Radha Krishna S, Suresh Babu P, Rao BM, Someswara Rao N. Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine); a key intermediate of granisetron. Pharmazie. 2009;64(12):800-803. View Source
- [2] Radha Krishna S et al. Development and validation of an HPLC method for separation of exo and endo isomers of granatamine. Pharmazie. 2009;64(12):800-803. DOI: 10.1691/ph.2009.9142. View Source
